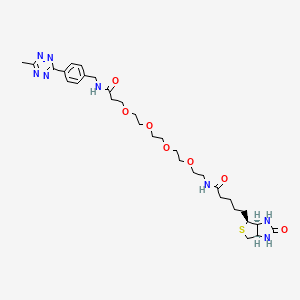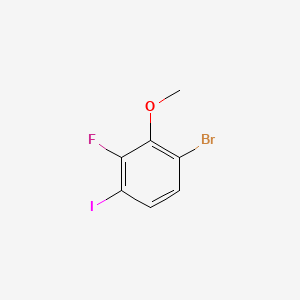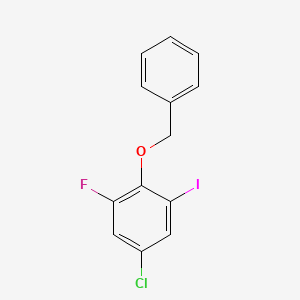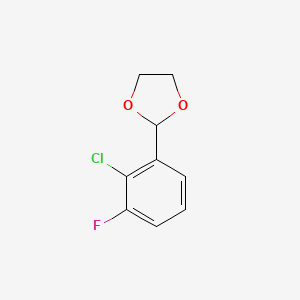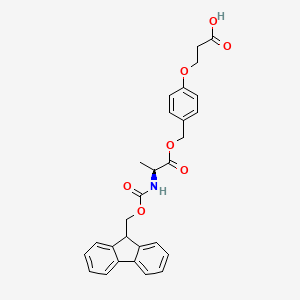
Fmoc-L-Ala-MPPA
Übersicht
Beschreibung
Fmoc-L-Ala-MPPA is a compound that serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method guarantees a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .
Synthesis Analysis
The synthesis of this compound involves the use of Fmoc-amino acid-MPPA linker as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method ensures a low and reproducible epimerization level of the C-terminal amino acid in the peptide .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the Fmoc group, which is known for its inherent hydrophobicity and aromaticity . These properties promote the association of building blocks, making Fmoc-modified amino acids and short peptides excellent bio-organic scaffolds for diverse applications .Chemical Reactions Analysis
Fmoc-modified amino acids and short peptides have eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This can promote the association of building blocks, facilitating the formation of various structures with unique properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely influenced by the Fmoc group. The fluorenyl group is highly fluorescent, making Fmoc derivatives suitable for analysis by reversed phase HPLC . The Fmoc group is also rapidly removed by base .Wirkmechanismus
Target of Action
Fmoc-L-Ala-MPPA is a compound that primarily targets the process of peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a main amine protecting group in peptide synthesis . The role of the Fmoc group is to protect the amine group during the synthesis process, allowing for the formation of peptide bonds without interference from the amine group .
Mode of Action
The Fmoc group in this compound interacts with its targets through a mechanism of protection and deprotection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction protects the amine group during peptide synthesis . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound affects the biochemical pathway of peptide synthesis . The Fmoc group’s inherent hydrophobicity and aromaticity promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This interaction facilitates the self-assembly of Fmoc-modified amino acids and short peptides, leading to the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
Pharmacokinetics
It is known that the fmoc group has a half-life of approximately 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) . This rapid deprotection allows for efficient peptide synthesis.
Result of Action
The result of this compound’s action is the successful synthesis of peptides with a low and reproducible epimerization level of the C-terminal amino acid . This outcome is crucial for the creation of peptides with precise structures, which is essential for their biological activity.
Action Environment
The self-assembly of this compound and its resulting structures can be influenced by environmental parameters . For instance, solvent variation can control the morphologies resulting from self-assembly . This ability to tune the self-assembly process through control of environmental parameters makes this compound a valuable tool in the design of distinct micro/nanostructures through a bottom-up approach .
Safety and Hazards
The safety data sheet for Fmoc reagent indicates that it is considered hazardous by the OSHA Hazard Communication Standard . It is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may also cause serious eye irritation and damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and potential applications as functional materials . Future research could focus on controlling the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids through solvent variation . This could lead to the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Biochemische Analyse
Biochemical Properties
Fmoc-L-Ala-MPPA plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group of alanine, allowing for selective reactions to occur. This compound interacts with various enzymes, proteins, and other biomolecules during peptide synthesis. For instance, it is commonly used in conjunction with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The Fmoc group is removed by treatment with a base, such as piperidine, to reveal the free amino group for further reactions .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis and modification. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into peptides can alter their stability, activity, and interactions with cellular receptors. This can lead to changes in cell signaling pathways and gene expression profiles. Additionally, the presence of the Fmoc group can impact the solubility and cellular uptake of peptides, influencing their overall efficacy .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to the amino group of alanine through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This modification prevents unwanted reactions at the amino group during peptide synthesis. The Fmoc group is removed by treatment with a base, such as piperidine, which cleaves the Fmoc group and generates a free amino group for further reactions. This process is crucial for the stepwise assembly of peptides on a solid support .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is influenced by storage conditions, with optimal stability observed at low temperatures (2-8°C). Over time, the compound may degrade, leading to a decrease in its efficacy in peptide synthesis. Long-term studies have shown that the degradation of this compound can impact the overall yield and purity of synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound are generally well-tolerated and do not exhibit significant toxic effects. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. It is important to carefully monitor the dosage of this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases, which cleave the peptide bonds and release the free amino acids. Additionally, the Fmoc group can be metabolized by enzymes such as esterases, leading to the formation of fluorenylmethanol and alanine. These metabolic pathways are crucial for the proper utilization and clearance of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can impact its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the endoplasmic reticulum or mitochondria through the presence of signal peptides. The subcellular localization of this compound is crucial for its proper function in peptide synthesis and other biochemical processes .
Eigenschaften
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-18(27(32)35-16-19-10-12-20(13-11-19)34-15-14-26(30)31)29-28(33)36-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,18,25H,14-17H2,1H3,(H,29,33)(H,30,31)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYABFPWXINFTE-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)




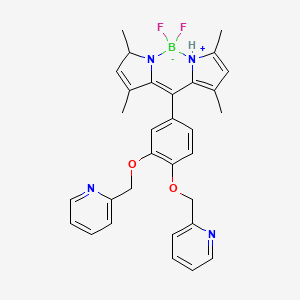

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)

